1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidin-2-one moiety and the 4-ethylphenyl group. Common reagents and conditions used in these reactions include:
Benzimidazole formation: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Pyrrolidin-2-one introduction: This step may involve the use of pyrrolidine and appropriate acylating agents.
Ethylphenyl group attachment: This can be done through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Interfering with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Pyrrolidin-2-one derivatives: Compounds with variations in the pyrrolidin-2-one moiety.
Uniqueness
1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
942864-13-3 |
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Molecular Formula |
C25H28N4O2 |
Molecular Weight |
416.5g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H28N4O2/c1-2-18-9-11-20(12-10-18)28-16-19(15-23(28)30)25-26-21-7-3-4-8-22(21)29(25)17-24(31)27-13-5-6-14-27/h3-4,7-12,19H,2,5-6,13-17H2,1H3 |
InChI Key |
TYKRNMAOTHFFIN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC5 |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC5 |
Origin of Product |
United States |
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